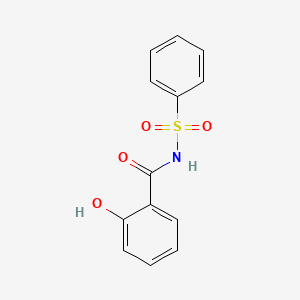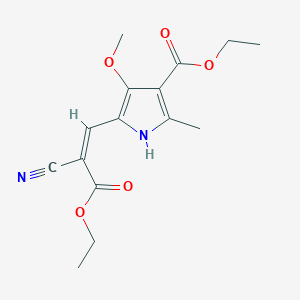
N-(3,4-difluorophenyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(phenylthio)acetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of DFP-10825 is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, DFP-10825 can induce the acetylation of histone proteins, which can alter gene expression and lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, DFP-10825 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DFP-10825 is its potent anticancer activity against a variety of cancer cell lines. Moreover, it exhibits a range of biochemical and physiological effects, which makes it a versatile compound for scientific research. However, one of the limitations of DFP-10825 is its relatively low solubility in water, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of DFP-10825 in scientific research. One potential direction is the development of new drugs based on the structure of DFP-10825. Moreover, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential applications in the treatment of other diseases. Additionally, the development of new methods for synthesizing DFP-10825 with improved solubility and efficacy is an area of active research.
Conclusion:
DFP-10825 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It exhibits potent anticancer activity, anti-inflammatory activity, and inhibits the activity of acetylcholinesterase. While it has limitations, such as low solubility, it has several advantages for use in scientific research. Further research is needed to fully understand the mechanism of action and potential applications of DFP-10825.
Métodos De Síntesis
DFP-10825 can be synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with phenylthiocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the resulting thiol with acetic anhydride.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Moreover, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPEDKPYZBNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)


![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)


